Spiro[2.3]hexane-1-sulfonyl chloride
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Overview
Description
Spiro[2.3]hexane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 190.65 g/mol. This compound is primarily used as an intermediate in the synthesis of other compounds, particularly in the pharmaceutical industry. Its unique spirocyclic structure makes it an interesting subject of study in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexane-1-sulfonyl chloride typically involves the reaction of spiro[2.3]hexane with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.3]hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Scientific Research Applications
Spiro[2.3]hexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Spiro[2.3]hexane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The spirocyclic structure of the compound also contributes to its reactivity and stability in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.3]hexane-1-carboxylic acid
- Spiro[2.3]hexane-1-methanol
- Spiro[2.3]hexane-1-amine
Uniqueness
Spiro[2.3]hexane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other spiro[2.3]hexane derivatives. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
spiro[2.3]hexane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)5-4-6(5)2-1-3-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFIXOMLVQEGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167198-38-9 |
Source
|
Record name | spiro[2.3]hexane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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